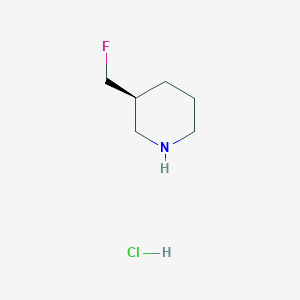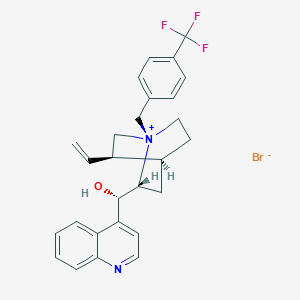
Lactonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactonic acid is a useful research compound. Its molecular formula is C12H22O12 and its molecular weight is 358.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lactonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Lactic acid exhibits significant antimicrobial properties. It is effective in inhibiting the growth of various microbial pathogens such as Salmonella Enteritidis, Escherichia coli, and Listeria monocytogenes. This inhibition is attributed to physiological and morphological changes in bacterial cells caused by lactic acid, leading to protein leakage and damage to the cytoplasmic membrane (Wang, Chang, Yang, & Cui, 2015).
Immunomodulation and Therapy
Lactic acid bacteria (LAB) show potential in therapy and immunomodulation. Although there was no proven medical indication for LAB in therapy as of 1993, ongoing research suggests their beneficial effects in various areas like lactose digestion, cholesterol metabolism, diarrheal disorders, and prophylaxis of intestinal or urogenital infections (Marteau & Rambaud, 1993).
Dermatological Applications
Lactic acid has been explored for dermatological applications, particularly in treating melasma. A study compared the efficacy and safety of lactic acid chemical peels with Jessner's solution for melasma treatment, showing lactic acid as an effective and safe peeling agent (Sharquie, Al-Tikreety, & Al-Mashhadani, 2006).
Drug Delivery and Biodegradability
Poly Lactic-co-Glycolic Acid (PLGA) is a biodegradable polymer used for controlled drug delivery. Its biocompatibility and tunable properties make it an ideal candidate for various drug delivery and tissue engineering applications (Makadia & Siegel, 2011).
Cancer Therapy and Immunomodulation
LAB can play a role in cancer therapy and immunomodulation. They are known for producing bio-active substances against cancer and are being explored for their safety and effectiveness in clinical cancer treatment (Liu, Zheng, Ou, & Han, 2021). Additionally, LAB-derived exopolysaccharides have shown antioxidant, antiviral, antitumor, and immunomodulating activities, indicating their potential in various health-promoting applications (Rahbar Saadat, Yari Khosroushahi, & Pourghassem Gargari, 2019).
Autoimmune Disease Treatment
The lactic acid bacterium Pediococcus acidilactici has been found to have beneficial effects on experimental autoimmune encephalomyelitis (EAE), an animal model of Multiple sclerosis (MS), by inducing IL-10-producing regulatory T cells (Takata et al., 2011).
Stress Response Modulation
Lactic acid plays a role in modulating the stress response. A study on mice indicated that lactic acid has adaptogenic activity, suggesting its potential use against various stress-related psychopathologies (Shivavedi, Chatterjee, & Kumar, 2014).
Propriétés
IUPAC Name |
(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-LLTWZBGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lactonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

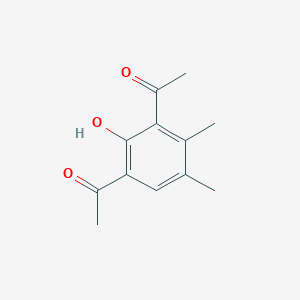
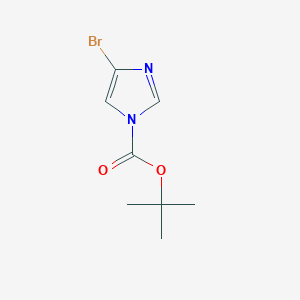
![[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride](/img/structure/B8234401.png)
![5,5'-[Oxybis(4,1-phenylene)]bisisophthalic acid](/img/structure/B8234409.png)
![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)
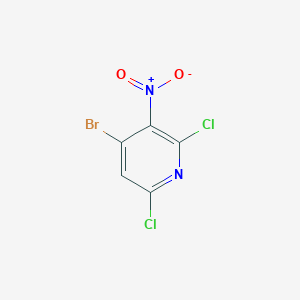


![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)

![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)
